molecular formula C16H11NO2 B11861613 2-(Isoquinolin-1-yl)benzoic acid CAS No. 95264-23-6

2-(Isoquinolin-1-yl)benzoic acid

Cat. No.: B11861613
CAS No.: 95264-23-6
M. Wt: 249.26 g/mol
InChI Key: PYUVNXFAPVSCCQ-UHFFFAOYSA-N
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Description

2-(Isoquinolin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-1-yl)benzoic acid can be achieved through the oxidative dehydrogenation and ring opening of isoindoloisoquinolinones in the presence of molecular iodine under sealed tube conditions at 100°C . This method involves the conversion of hydroxy lactam or methoxy lactam intermediates to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoquinoline ring or the benzoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoquinoline and benzoic acid parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular iodine and other halogens.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of azabenzanthrone derivatives .

Scientific Research Applications

2-(Isoquinolin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of the benzoic acid and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

95264-23-6

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-isoquinolin-1-ylbenzoic acid

InChI

InChI=1S/C16H11NO2/c18-16(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H,(H,18,19)

InChI Key

PYUVNXFAPVSCCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3C(=O)O

Origin of Product

United States

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